molecular formula (CaP2O6)n; Heterogenous mixtures of calcium salts of condensed polyphosphoric acids of general formula H(n + 2)PnO(n + 1)where ‘n’ is not less than 2<br>CaO6P2 B1632023 Calcium metaphosphate CAS No. 13477-39-9

Calcium metaphosphate

Cat. No. B1632023
CAS RN: 13477-39-9
M. Wt: 198.02 g/mol
InChI Key: ROPDWRCJTIRLTR-UHFFFAOYSA-L
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Patent
US04239523

Procedure details

A fertilizer rich in calcium metaphosphate is produced by reacting phosphorite or other calcium phosphate-bearing mineral, with ammonium bisulphate to produce a precipitate of calcium sulphate and an aqueous solution rich in ammonium mono- and biphosphates. The latter is then heated in a furnace in the presence of further calcium phosphate-bearing mineral, to produce calcium metaphosphate. The calcium sulphate can be converted to calcium carbonate by reaction with ammonium carbonate, to produce ammonium sulphate. The ammonium sulphate can be heated with the furnace gases from the production of calcium metaphosphate, to produce the required ammonium bisulphate for reaction with phosphorite and the required ammonium carbonate for a conversion of the calcium sulphate to calcium carbonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O-])([O-:4])([O-:3])=[O:2].[Ca+2:6].[P:7]([O-])([O-:10])([O-:9])=[O:8].[Ca+2].[Ca+2]>[NH4+]>[O-:4][P:1](=[O:3])=[O:2].[O-:10][P:7](=[O:9])=[O:8].[Ca+2:6] |f:0.1.2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04239523

Procedure details

A fertilizer rich in calcium metaphosphate is produced by reacting phosphorite or other calcium phosphate-bearing mineral, with ammonium bisulphate to produce a precipitate of calcium sulphate and an aqueous solution rich in ammonium mono- and biphosphates. The latter is then heated in a furnace in the presence of further calcium phosphate-bearing mineral, to produce calcium metaphosphate. The calcium sulphate can be converted to calcium carbonate by reaction with ammonium carbonate, to produce ammonium sulphate. The ammonium sulphate can be heated with the furnace gases from the production of calcium metaphosphate, to produce the required ammonium bisulphate for reaction with phosphorite and the required ammonium carbonate for a conversion of the calcium sulphate to calcium carbonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O-])([O-:4])([O-:3])=[O:2].[Ca+2:6].[P:7]([O-])([O-:10])([O-:9])=[O:8].[Ca+2].[Ca+2]>[NH4+]>[O-:4][P:1](=[O:3])=[O:2].[O-:10][P:7](=[O:9])=[O:8].[Ca+2:6] |f:0.1.2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.